

Pantoprazole-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pantoprazole-d6	
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An In-depth Technical Guide to Pantoprazole-d6

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Pantoprazole-d6**, tailored for researchers, scientists, and drug development professionals. **Pantoprazole-d6** is the deuterated analog of Pantoprazole, a widely used proton pump inhibitor (PPI). The inclusion of deuterium atoms makes it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Pantoprazole.

Chemical Structure and Physicochemical Properties

Pantoprazole-d6 is structurally identical to Pantoprazole, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methoxy groups of the pyridine ring. This isotopic labeling minimally affects the compound's chemical behavior but provides a distinct mass difference, crucial for its use in quantitative analysis.

Caption: Chemical structure of **Pantoprazole-d6**.

Table 1: Physicochemical Properties of **Pantoprazole-d6**

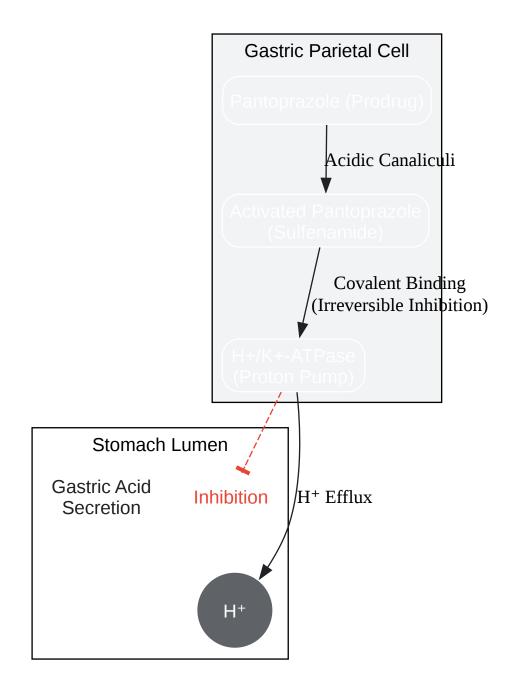


Property	Value	Reference
IUPAC Name	2-[[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole	[1]
CAS Number	922727-65-9	[2]
Molecular Formula	C16H9D6F2N3O4S	[2]
Molecular Weight	389.4 g/mol	[1][2]
Appearance	Solid	[2]
Solubility	Soluble in DMSO	[2][3]
Purity	≥99% deuterated forms (d1-d6)	[2]

Mechanism of Action

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[4] It acts as a prodrug, which, after absorption, is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[5] The activated form, a sulfenamide, then covalently binds to the cysteine residues of the H+/K+-ATPase (proton pump).[6][7] This irreversible binding inactivates the pump, thereby inhibiting the final step of both basal and stimulated gastric acid production.[4][6] The antisecretory effect can last for more than 24 hours, as the resumption of acid secretion requires the synthesis of new H+/K+-ATPase enzymes.[6][8]





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Caption: Mechanism of action of Pantoprazole.

Pharmacokinetic Properties

The pharmacokinetic profile of Pantoprazole has been extensively studied. As an isotopologue, **Pantoprazole-d6** is expected to have very similar pharmacokinetic properties to the unlabeled drug, making it an ideal internal standard.



- Absorption: Pantoprazole is rapidly absorbed after oral administration, with an absolute bioavailability of about 77%.[9][10] Peak plasma concentrations are typically reached within 2 to 3 hours.[10][11]
- Distribution: The apparent volume of distribution is approximately 11.0 to 23.6 liters, and it is about 98% bound to serum proteins, primarily albumin.[8][9][10]
- Metabolism: Pantoprazole is extensively metabolized in the liver by the cytochrome P450
 (CYP) system.[4][6] The main metabolic pathway is demethylation by CYP2C19, followed by
 sulfation.[4][12] Another pathway involves oxidation by CYP3A4.[4][12] The metabolites are
 considered to have no significant pharmacological activity.[6]
- Excretion: The majority of metabolites (around 80%) are excreted in the urine, with the remainder eliminated in the feces.[10] The serum elimination half-life is approximately 1.1 hours.[10]

Table 2: Key Pharmacokinetic Parameters of Pantoprazole

Parameter	Value	Reference
Bioavailability	~77%	[9][10]
Time to Peak Plasma Concentration (T _{max})	2 - 3 hours	[10][11]
Plasma Protein Binding	~98%	[8][10]
Elimination Half-Life (t1/2)	~1.1 hours	[10]
Primary Metabolism	Hepatic (CYP2C19, CYP3A4)	[4][12]
Primary Route of Excretion	Renal (~80%)	[10]

Experimental Protocols

Pantoprazole-d6 is primarily used as an internal standard for the accurate quantification of Pantoprazole in biological matrices.[2][13] Below are generalized protocols for its synthesis and its application in a typical bioanalytical method.



General Synthesis Pathway

The synthesis of Pantoprazole involves a two-step process.[14][15] The synthesis of **Pantoprazole-d6** would follow the same pathway, utilizing deuterated starting materials.

- Condensation: 5-(difluoromethoxy)-1H-benzimidazole-2-thiol is condensed with 2chloromethyl-3,4-di(methoxy-d3)-pyridinium hydrochloride. This reaction forms the thioether intermediate.[14]
- Oxidation: The resulting thioether is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, to yield Pantoprazole-d6 (the sulfoxide).[14]

Quantification of Pantoprazole in Plasma by LC-MS/MS

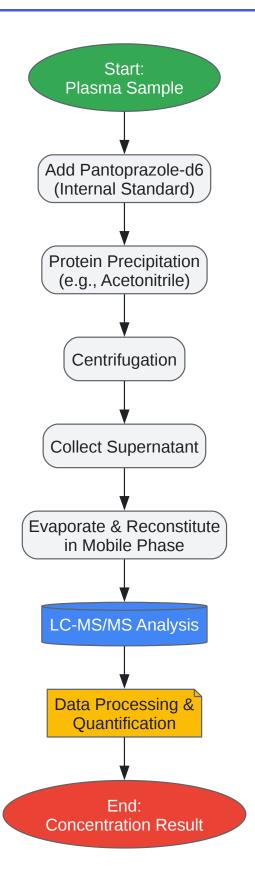
This protocol outlines a general procedure for the determination of Pantoprazole concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with **Pantoprazole-d6** as the internal standard.

- 1. Sample Preparation (Protein Precipitation):
- To a 100 μL aliquot of human plasma, add 20 μL of Pantoprazole-d6 internal standard working solution (e.g., at 1 μg/mL).
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
- Vortex vigorously for 1-2 minutes.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 100 μL) of the mobile phase.
- 2. LC-MS/MS Analysis:



- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1%).
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Pantoprazole: m/z 384.1 → 200.0[16]
 - Pantoprazole-d6: m/z 390.1 → 206.0 (hypothetical, based on d6 labeling)
 - Optimize MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
- 3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Pantoprazole to
 Pantoprazole-d6 against the nominal concentration of the calibration standards.
- Determine the concentration of Pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.





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Caption: Bioanalytical workflow for Pantoprazole.



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- To cite this document: BenchChem. [Pantoprazole-d6 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1502865#pantoprazole-d6-chemical-structure-and-properties]



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